アコチアミド塩酸塩

概要

説明

アコチアミド塩酸塩は、新規な選択的アセチルコリンエステラーゼ阻害薬です。 これは、食後満腹感、上腹部膨満感、早期満腹感などの症状を特徴とする一般的な胃腸障害である機能性ディスペプシアの治療に主に使用されます 。 アコチアミド塩酸塩は、胃の運動性を高め、胃の排泄を早めることにより、機能性ディスペプシアの症状を軽減します .

科学的研究の応用

Acotiamide hydrochloride has a wide range of scientific research applications, including:

作用機序

アコチアミド塩酸塩は、アセチルコリンの分解に関与する酵素であるアセチルコリンエステラーゼを阻害することにより、その効果を発揮します 。 この酵素を阻害することにより、アコチアミド塩酸塩は胃腸管のアセチルコリンレベルを高め、胃の運動性を高め、胃の排泄を早めます 。 この作用機序は、膨満感や不快感などの機能性ディスペプシアの症状を軽減するのに役立ちます .

類似の化合物との比較

類似の化合物

シサプリド: 胃の運動性を高めるプロキネティック薬ですが、重篤な心臓の副作用が報告されています.

イトプリド: 胃腸障害の治療に使用される別のアセチルコリンエステラーゼ阻害剤ですが、アコチアミド塩酸塩とは異なる安全性プロファイルを持っています.

アコチアミド塩酸塩の独自性

アコチアミド塩酸塩は、セロトニンやドーパミン受容体に対する有意な親和性を持たずに、アセチルコリンエステラーゼを選択的に阻害する点でユニークです 。 この選択性により、他のプロキネティック薬に関連する副作用のリスクが減少し、アコチアミド塩酸塩は機能性ディスペプシアの治療のためのより安全な選択肢となります .

準備方法

合成経路と反応条件

アコチアミド塩酸塩の合成には、中間体の調製とその後の反応を含む複数のステップが含まれます。 一般的な方法の1つは、2-[(2-ヒドロキシ-4,5-ジメトキシベンゾイル)アミノ]チアゾール-4-カルボン酸とN、N-ジイソプロピルエチルアミン、および2-クロロ-N、N-ジイソプロピルエチルアミンを、カップリング剤の存在下で反応させることです 。反応条件は通常、ジクロロメタンなどの溶媒の使用と、0°Cから室温までの温度範囲を含みます。

工業生産方法

工業環境では、アコチアミド塩酸塩の製造には、高収率と高純度を確保するために、大規模反応器と最適化された反応条件の使用がしばしば含まれます。 このプロセスには、アコチアミド塩酸塩三水和物の調製が含まれ、その後、経口投与用の錠剤に製剤化されます 。 製剤プロセスには、最終製品の安定性と生物学的利用能を確保するために、希釈剤、崩壊剤、接着剤、潤滑剤などの賦形剤の使用が含まれます .

化学反応の分析

反応の種類

アコチアミド塩酸塩は、以下を含むさまざまな化学反応を起こします。

酸化: アコチアミド塩酸塩は、特定の条件下で酸化され、分解生成物を生成する可能性があります.

還元: この化合物は還元反応も起こす可能性がありますが、これはあまり一般的ではありません。

置換: アコチアミド塩酸塩は、特に求核剤の存在下で、置換反応に関与する可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。

還元: 水素化ホウ素ナトリウムなどの還元剤を使用できます。

置換: アミンやチオールなどの求核剤は、置換反応によく使用されます。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はさまざまな分解生成物の生成につながる可能性があり、置換反応はアコチアミド塩酸塩の新規誘導体の生成につながる可能性があります .

科学研究の用途

アコチアミド塩酸塩は、以下を含む幅広い科学研究の用途があります。

類似化合物との比較

Similar Compounds

Cisapride: A prokinetic agent that enhances gastric motility but has been associated with serious cardiac side effects.

Itopride: Another acetylcholinesterase inhibitor used to treat gastrointestinal disorders, but with a different safety profile compared to acotiamide hydrochloride.

Mosapride: A selective serotonin receptor agonist that also enhances gastric motility but works through a different mechanism.

Uniqueness of Acotiamide Hydrochloride

Acotiamide hydrochloride is unique in its selective inhibition of acetylcholinesterase without significant affinity for serotonin or dopamine receptors . This selectivity reduces the risk of side effects associated with other prokinetic agents, making acotiamide hydrochloride a safer option for the treatment of functional dyspepsia .

生物活性

Acotiamide hydrochloride, a prokinetic agent, has gained attention for its therapeutic potential in treating functional dyspepsia. This compound enhances gastric motility and alleviates symptoms associated with gastrointestinal disorders. This article provides a detailed overview of the biological activity of acotiamide hydrochloride, including its mechanisms of action, pharmacological effects, and relevant clinical findings.

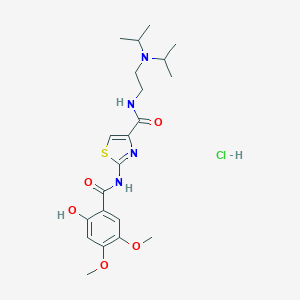

- Chemical Name : N-[2-(diisopropylamino)ethyl]-2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]thiazole-4-carboxamide hydrochloride

- CAS Number : 773092-05-0

- Molecular Formula : C21H37ClN4O8S

- Molecular Weight : 541.06 g/mol

Acotiamide primarily functions as an acetylcholinesterase (AChE) inhibitor , which enhances the availability of acetylcholine (ACh) in the gastrointestinal tract. This increase in ACh levels promotes gastric motility and improves symptoms related to functional dyspepsia. The compound exhibits a mixed type of inhibition on AChE, suggesting both competitive and noncompetitive properties depending on the concentration of the substrate .

In Vitro Studies

In vitro experiments have demonstrated that acotiamide significantly enhances gastric contractions induced by electrical field stimulation (EFS) and ACh in guinea pig stomach strips. Notably, it does not enhance contractions induced by carbachol (CCh), indicating a specific interaction with ACh pathways .

| Concentration (μM) | EFS-Induced Contraction Enhancement | ACh-Induced Contraction Enhancement |

|---|---|---|

| 0.3 | Significant | Significant |

| 1 | Significant | Significant |

In Vivo Studies

In vivo studies in rats have shown that acotiamide improves gastric motility and emptying. It effectively counteracts the delayed gastric emptying induced by clonidine, an α(2)-adrenoceptor agonist. When administered at doses of 30 and 100 mg/kg, acotiamide demonstrated marked enhancement of gastric antral motility .

Clinical Findings

Acotiamide has been evaluated in various clinical trials focusing on its efficacy for functional dyspepsia. The drug has shown significant improvements in symptom scores compared to placebo controls.

Case Studies

- Study on Symptom Relief : In a randomized controlled trial involving patients with functional dyspepsia, those treated with acotiamide reported a greater reduction in symptoms such as bloating and early satiety compared to those receiving placebo .

- Comparison with Other Prokinetics : Acotiamide was compared with other prokinetic agents like itopride and mosapride. While itopride showed some efficacy, acotiamide was noted for its unique mechanism that does not involve serotonin or dopamine pathways, reducing potential side effects associated with these neurotransmitters .

Safety Profile

Acotiamide has been reported to have a favorable safety profile, with minimal adverse effects compared to other prokinetic agents. Importantly, it does not prolong the QT interval, which is a critical consideration in drug safety assessments .

特性

IUPAC Name |

N-[2-[di(propan-2-yl)amino]ethyl]-2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N4O5S.ClH/c1-12(2)25(13(3)4)8-7-22-20(28)15-11-31-21(23-15)24-19(27)14-9-17(29-5)18(30-6)10-16(14)26;/h9-13,26H,7-8H2,1-6H3,(H,22,28)(H,23,24,27);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQEKQYLTAIVCBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCNC(=O)C1=CSC(=N1)NC(=O)C2=CC(=C(C=C2O)OC)OC)C(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31ClN4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30171717 | |

| Record name | Acotiamide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30171717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

487.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185104-11-4 | |

| Record name | Acotiamide hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185104114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acotiamide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30171717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACOTIAMIDE HYDROCHLORIDE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/510791NN30 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Acotiamide hydrochloride?

A1: Acotiamide hydrochloride primarily acts as an acetylcholinesterase (AChE) inhibitor. [] By inhibiting AChE, it prevents the breakdown of acetylcholine (ACh) in the enteric nervous system, leading to increased ACh concentrations. []

Q2: What are the downstream effects of increased acetylcholine levels in the gastrointestinal tract?

A2: Increased ACh levels enhance gastric motility and improve gastric emptying. [] This, in turn, helps alleviate symptoms of functional dyspepsia, such as postprandial fullness, upper abdominal bloating, and early satiation. [, , ]

Q3: Does Acotiamide hydrochloride interact with any other receptors?

A3: While its primary mechanism involves AChE inhibition, Acotiamide hydrochloride also exhibits antagonistic effects on M1 and M2 muscarinic receptors in the enteric nervous system. This contributes to its overall effect on gastric motility. [, ]

Q4: Are there any studies suggesting a role for Acotiamide hydrochloride in stress response?

A4: Research indicates that Acotiamide hydrochloride may play a role in regulating stress responses. In animal models, it has demonstrated the ability to restore delayed gastric emptying and feeding inhibition induced by restraint stress. []

Q5: What is the molecular formula and weight of Acotiamide hydrochloride trihydrate?

A5: The molecular formula of Acotiamide hydrochloride trihydrate is C20H31N3O5S·HCl·3H2O, and its molecular weight is 514.06 g/mol. [, ]

Q6: Is there spectroscopic data available for Acotiamide hydrochloride trihydrate?

A6: Yes, various spectroscopic techniques have been employed to characterize Acotiamide hydrochloride trihydrate. These include UV-Vis spectrophotometry, fluorescence spectroscopy, infrared spectroscopy (FTIR), and nuclear magnetic resonance (NMR) spectroscopy. [, , ]

Q7: What is known about the stability of Acotiamide hydrochloride under different conditions?

A7: Studies have investigated the stability of Acotiamide hydrochloride under various stress conditions, including acid/base hydrolysis, thermal stress, oxidation, and photolytic stress. [] This information is crucial for developing stable formulations and ensuring the drug's shelf life.

Q8: Have different crystal forms of Acotiamide hydrochloride been identified?

A8: Yes, research has identified several hydrates and solvates of Acotiamide hydrochloride, including forms with water, methanol, ethanol, and n-propanol. [, ] These different forms can exhibit variations in stability and solubility.

Q9: How does the water content impact the stability of Acotiamide hydrochloride crystal forms?

A9: The water content significantly influences the stability of Acotiamide hydrochloride crystal forms. Studies have shown that humidity can induce phase transformations between different hydrates. []

Q10: What is the pharmacokinetic profile of Acotiamide hydrochloride?

A10: Acotiamide hydrochloride exhibits favorable pharmacokinetic properties. Studies in rats have investigated its absorption, distribution, metabolism, and excretion. [] Research using liquid chromatography-tandem mass spectrometry (LC-MS/MS) has identified metabolites in rat plasma, urine, and feces. []

Q11: What is the clinical efficacy of Acotiamide hydrochloride in treating functional dyspepsia?

A11: Acotiamide hydrochloride has demonstrated efficacy in treating functional dyspepsia in clinical trials. [, , ] Studies have shown improvement in symptoms such as postprandial fullness, bloating, and early satiation.

Q12: Is there a dose-response relationship for Acotiamide hydrochloride in treating functional dyspepsia?

A12: Yes, clinical trials have shown a dose-dependent therapeutic efficacy of Acotiamide hydrochloride in patients with functional dyspepsia. []

Q13: What analytical methods are commonly used to quantify Acotiamide hydrochloride?

A13: Several analytical methods are employed for quantifying Acotiamide hydrochloride, including high-performance liquid chromatography (HPLC) [], high-performance thin-layer chromatography (HPTLC) [], and LC-MS/MS. []

Q14: Are there any specific formulation strategies used to improve the stability or bioavailability of Acotiamide hydrochloride?

A14: Research has focused on developing stable formulations of Acotiamide hydrochloride. For example, oral tablets have been designed using specific fillers and disintegrants to enhance drug release and dissolution. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。